3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is a research compound investigated for its potential in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , , , , ] While its specific classification remains undefined within the provided abstracts, its role in scientific research primarily revolves around its interaction with the F508del-CFTR protein, a mutated variant associated with cystic fibrosis.
Solid-State Forms
Research indicates that 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid can exist in various solid forms, impacting its properties and applications. One study identified a substantially crystalline free solid form (Form I) [, ]. Another study focused on a solvate form (Form A) and a hydrochloride salt (Form A HCl salt) [, ]. Characterization of these forms involved powder X-ray diffraction analysis, highlighting the significance of polymorphism in pharmaceutical development.
Mechanism of Action
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride acts as a "corrector" for the F508del-CFTR protein. [, ] This mutation causes misfolding and subsequent degradation of the protein, leading to cystic fibrosis. The compound helps the mutated protein fold correctly, enabling its trafficking to the cell surface and improving chloride ion transport. [, ]
Applications
Improving F508del-CFTR processing and trafficking: Research demonstrates its ability to enhance the processing and trafficking of the F508del-CFTR protein to the cell surface. [, ]
Increasing CFTR-mediated chloride ion transport: The compound effectively increases chloride ion transport by restoring the function of the mutated CFTR protein. [, ]
Investigating combination therapies: Studies have explored its synergistic effects with other corrector molecules to maximize the restoration of mutated CFTR function. [, ]
Compound Description: This compound, often referred to as "Compound 1" in the provided abstracts, is a crucial molecule in cystic fibrosis research. It acts as a CFTR corrector, aiming to improve the function of the misfolded F508del-CFTR protein, which is responsible for cystic fibrosis. Researchers have investigated its various solid forms, formulations, and potential for combination therapies to maximize its therapeutic benefit. [, , , , , , , , , ]
Relevance: This compound is directly related to 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride as it is the free base form. The hydrochloride salt is simply a different salt form of the same active compound. []
Compound Description: Also known as VX-770 or Ivacaftor, this compound is a CFTR potentiator. Unlike correctors, which address the folding and trafficking of CFTR protein, potentiators enhance the function of CFTR proteins already present on the cell surface. []
Relevance: While structurally distinct from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, Compound 2 is considered related due to its shared therapeutic target: CFTR. It represents a different class of CFTR modulators, and its combination with the main compound has been explored for potential synergistic effects in treating cystic fibrosis. [, ]
Compound Description: IsoLAB is another CFTR corrector that has shown promise in improving F508del-CFTR processing and trafficking. []
Relevance: Although its specific chemical structure differs from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, IsoLAB is considered a related compound due to its similar mechanism of action as a CFTR corrector. Researchers have investigated the potential for synergistic effects when combining IsoLAB with the main compound to enhance F508del-CFTR function. []
Compound Description: Corr4a acts as a CFTR corrector, aiming to improve the trafficking of F508del-CFTR protein to the cell surface. []
Relevance: Corr4a, similar to 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, targets the defective CFTR protein and acts as a corrector. Despite structural differences, their shared therapeutic target and mechanism of action make Corr4a a relevant compound in this context. []
Miglustat
Compound Description: Miglustat is an iminosugar that inhibits glucosylceramide synthase, an enzyme involved in glycosphingolipid synthesis. While initially investigated for other diseases, its potential as a CFTR corrector has also been explored. []
Relevance: Although structurally distinct from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, Miglustat is considered related due to its investigated role as a CFTR corrector. Its inclusion in combination therapies with the main compound highlights the exploration of various corrector combinations for enhanced therapeutic benefits. []
Relevance: Despite structural differences from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, SAHA is considered a related compound due to its investigated role in potentially influencing CFTR expression and function. Its inclusion in combination therapies highlights the exploration of broader approaches to modulate CFTR activity. []
Compound Description: VX-661, also known as Tezacaftor, is another CFTR corrector that has demonstrated efficacy in improving F508del-CFTR processing and trafficking. []
Relevance: VX-661 shares structural similarities with 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, particularly the presence of the 2,2-Difluorobenzo[d][1,3]dioxol-5-yl group and the cyclopropanecarboxamide linkage. This structural similarity, along with their shared mechanism of action as CFTR correctors, makes VX-661 a closely related compound. []
Compound Description: ABBV-2222/GLPG2222 is a newer CFTR corrector developed by AbbVie-Galapagos. It exhibits potent in vitro functional activity in primary patient cells harboring the F508del mutation. This compound is designed to address the limitations of earlier CFTR correctors, including potency, efficacy, and drug-drug interactions. []
Relevance: ABBV-2222/GLPG2222 shares significant structural similarities with 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride. These shared structural features contribute to their common function as CFTR correctors, making ABBV-2222/GLPG2222 a closely related compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lumacaftor is an aromatic amide obtained by formal condensation of the carboxy group of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with the aromatic amino group of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid. Used for the treatment of cystic fibrosis. It has a role as a CFTR potentiator and an orphan drug. It is a member of benzoic acids, a member of pyridines, an aromatic amide, a member of cyclopropanes, a member of benzodioxoles and an organofluorine compound. Lumacaftor is a drug used in combination with [DB08820] as the fixed dose combination product Orkambi for the management of Cystic Fibrosis (CF) in patients aged 6 years and older. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Mutations in the CFTR gene result in altered production, misfolding, or function of the CFTR protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to infections, lung damage, pancreatic insufficiency, and malnutrition. Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface. Results from clinical trials indicated that treatment with Orkambi (lumacaftor/ivacaftor) results in improved lung function, reduced chance of experiencing a pulmonary exacerbation, increased weight gain, and improvements in CF symptoms. This data has been heavily scrutinized, however, with clinical trials showing only modest improvements despite a hefty yearly cost of $259,000 for Orkambi. Improvements in lung function (ppFEV1) were found to be statistically significant, but minimal, with only a 2.6-3.0% change from baseline with more than 70% of patients failing to achieve an absolute improvement of at least 5%. A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR, or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. When used in combination with [DB08820] as the fixed dose combination product Orkambi, lumacaftor is specific for the management of CF in patients with delta-F508 mutations as it acts as a protein-folding chaperone, aiding the conformational stability of the mutated CFTR protein. Consequently, lumacaftor increases successful production of CFTR ion channels and the total number of receptors available for use at the cell membrane for fluid and ion transport. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide, is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Treatment of patients with G551D and other rarer missense mutations is usually managed with [DB08820] (Kalydeco), as it aids with altered gating mechanisms by potentiating channel opening probability of CFTR protein. Prior to the development of lumacaftor and [DB08820] (Kalydeco), management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process. Approved for use by the Food and Drug Administration in July 2015 and by Health Canada in January 2016, Orkambi was the first combination product approved for the management of Cystic Fibrosis with delta-F508 mutations. Ivacaftor is manufactured and distributed by Vertex Pharmaceuticals. The mechanism of action of lumacaftor is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inducer, and P-Glycoprotein Inhibitor.